![molecular formula C11H13ClOS B1532163 4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride CAS No. 1160249-25-1](/img/structure/B1532163.png)
4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride” is not explicitly provided in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride” are not explicitly mentioned in the sources I found .Applications De Recherche Scientifique
Proteomics Research
In the field of proteomics , this compound is utilized for its biochemical properties. It serves as a reagent in the identification and quantification of proteins, aiding in the understanding of their structure and function . The compound’s stability and reactivity make it suitable for tagging or modifying proteins, which is essential for proteomic analysis.
Antibacterial Agent Development
Research has indicated that thiophene derivatives exhibit significant antibacterial properties . This compound, in particular, has been studied for its potential to inhibit the growth of various bacterial strains, including B. subtilis, E. coli, P. vulgaris, and S. aureus. It could be pivotal in the development of new antibacterial agents.
Material Science
In material science , this thiophene derivative is explored for its potential use in creating novel materials. Its molecular structure could contribute to the development of organic semiconductors or components for electronic devices due to its conductive properties .
Environmental Science
The compound’s role in environmental science is linked to its potential use in environmental remediation. Its chemical properties may be harnessed to develop sensors or absorbents for the detection and removal of pollutants from water and soil .
Analytical Chemistry
Analytical chemists: utilize this compound as a standard or reagent in chromatography and spectrometry. Its unique molecular signature helps in the precise detection and measurement of chemical substances in various samples .
Biochemical Research
In biochemistry , the compound is used for studying enzyme kinetics and receptor-ligand interactions. Its ability to bind or interact with biological molecules makes it a valuable tool for biochemical assays and research .
Pharmacology
The pharmacological applications of this compound are being investigated, particularly in the context of drug design and discovery. Its structural features may be beneficial in the synthesis of new pharmacologically active molecules .
Synthetic Chemistry
Lastly, in synthetic chemistry , this compound is a key intermediate in the synthesis of larger, more complex molecules. Its reactive chloride group allows it to undergo various chemical transformations, making it a versatile building block for synthetic chemists .
Propriétés
IUPAC Name |
4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClOS/c12-11(13)10-7-8-5-3-1-2-4-6-9(8)14-10/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHVXDURUHBXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C=C(S2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



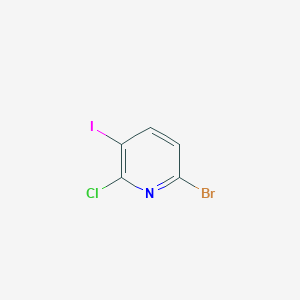
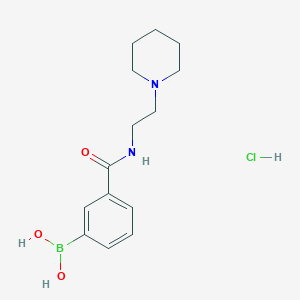

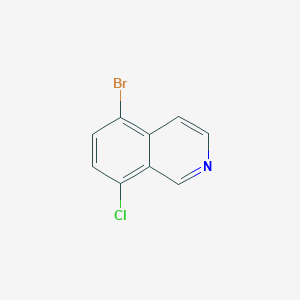
![6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532090.png)
![3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1532092.png)

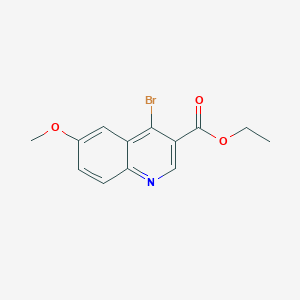

![5-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1532097.png)

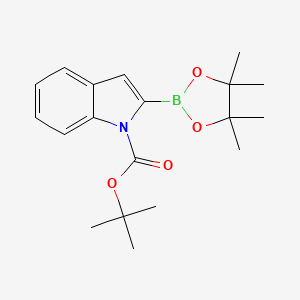
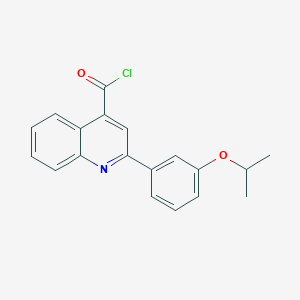
![3-(azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1532103.png)